molecular formula C23H25ClN2O5S B266534 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266534
M. Wt: 477 g/mol
InChI Key: YFZDRQBINOFQKM-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of pyrrolone derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various cellular signaling pathways. It has been found to inhibit the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of certain transcription factors such as NF-κB, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Additionally, this compound has been found to possess anti-inflammatory and neuroprotective properties, which could be beneficial in the treatment of inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent pharmacological activity. This compound has been found to have potent anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for drug development. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One of the major future directions is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties could be a potential avenue for drug development.

Synthesis Methods

The synthesis of 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-(4-morpholinyl)propylamine with 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in biomedical research. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to have potent anti-cancer activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, this compound has been found to possess anti-inflammatory and neuroprotective properties, which could be beneficial in the treatment of inflammatory and neurological disorders.

properties

Molecular Formula

C23H25ClN2O5S

Molecular Weight

477 g/mol

IUPAC Name

(E)-(3-chloro-4-methoxyphenyl)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C23H25ClN2O5S/c1-30-17-6-5-15(14-16(17)24)21(27)19-20(18-4-2-13-32-18)26(23(29)22(19)28)8-3-7-25-9-11-31-12-10-25/h2,4-6,13-14,20,27H,3,7-12H2,1H3/b21-19+

InChI Key

YFZDRQBINOFQKM-XUTLUUPISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CS4)/[O-])Cl

SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CS4)[O-])Cl

Origin of Product

United States

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